N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-28-22-5-3-2-4-19(22)16-24-11-8-17(9-12-24)15-23-29(25,26)20-6-7-21-18(14-20)10-13-27-21/h2-7,14,17,23H,8-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHGRTBQDBMPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
The exact mode of action of this compound is currently unknown. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. The reaction of such compounds often proceeds via N-B bond formation and the 1,2-metalate shift within the boron-intermediate. More research is required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives. Further investigation is needed to determine the exact biochemical pathways affected by this compound.
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure. More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the presence of other compounds, pH, temperature, and more. More research is needed to understand how environmental factors influence the action of this compound.
Biological Activity
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a methylthio-benzyl group, and a benzofuran sulfonamide moiety. Its molecular formula is with a molecular weight of 412.5 g/mol. The structure can be represented as follows:
The biological activity of this compound is likely mediated through its interaction with specific molecular targets in biological systems. The piperidine ring and benzofuran moiety are essential for binding to enzymes or receptors, potentially modulating their activity. The methylthio group may influence the compound's pharmacokinetics and pharmacodynamics by enhancing lipophilicity and bioavailability.
Biological Activity Studies
Research on the biological activity of this compound has highlighted several key areas:
1. Antimicrobial Activity
Preliminary studies suggest that similar compounds exhibit antimicrobial properties. For instance, derivatives containing piperidine and benzofuran structures have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area .
2. Antioxidant Properties
Compounds with similar structures have been evaluated for their antioxidant activity. In vitro assays demonstrated significant free radical scavenging capabilities, which could be attributed to the presence of the methylthio group enhancing electron donation .
3. Inhibition of Enzymatic Activity
The compound's analogs have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition could have implications in treating hyperpigmentation disorders. Studies showed that certain analogs effectively reduced tyrosinase activity in cellular models .
Case Study 1: Tyrosinase Inhibition
In a study involving B16F10 melanoma cells, several analogs of the compound were tested for their ability to inhibit cellular tyrosinase activity. Results indicated that specific concentrations significantly reduced enzyme activity without exhibiting cytotoxic effects at lower doses (≤20 µM) .
| Analog | Concentration (µM) | Tyrosinase Activity Reduction (%) |
|---|---|---|
| Analog 1 | 20 | 50 |
| Analog 3 | 10 | 45 |
| Analog 5 | 5 | 40 |
Case Study 2: Antioxidant Activity
Another study focused on assessing the antioxidant potential of similar compounds using DPPH radical scavenging assays. The results showed that these compounds had comparable efficacy to known antioxidants, suggesting their potential use in formulations aimed at oxidative stress-related conditions .
Scientific Research Applications
Pharmacological Applications
-
Medicinal Chemistry :
- N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been studied for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacological agents. It may interact with specific receptors or enzymes, influencing their activity and providing therapeutic benefits in conditions such as cancer and neurological disorders.
- Enzyme Inhibition :
- Anticancer Activity :
Synthesis and Modification
The synthesis of this compound typically involves several steps:
-
Formation of the Piperidine Ring :
- This can be achieved through cyclization reactions involving suitable precursors.
-
Introduction of the Benzyl Group :
- A methylthio-substituted benzyl group is introduced via nucleophilic substitution reactions.
-
Coupling with Benzofuran Moiety :
- The benzofuran component is coupled through condensation reactions using coupling reagents.
-
Final Sulfonamide Formation :
- The sulfonamide bond is formed through standard amidation techniques.
These synthetic pathways are essential for achieving the desired structural integrity necessary for biological activity.
Case Study 1: Anticancer Activity
A study demonstrated that similar compounds targeting the PI3K pathway showed promising results in inhibiting tumor growth in vitro and in vivo models. The structural modifications that enhance binding affinity to target proteins were crucial for their efficacy .
Case Study 2: Enzyme Inhibition
Research on sulfonamide derivatives highlighted their role as effective inhibitors of carbonic anhydrase, which is implicated in various physiological processes. This compound could serve as a lead compound for further development in this area .
Q & A
Q. What are the recommended synthetic routes for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperidine Functionalization : Introduce the 2-(methylthio)benzyl group to the piperidine ring via nucleophilic substitution or reductive amination, using solvents like dichloromethane or DMF .
Sulfonamide Coupling : React the functionalized piperidine intermediate with 2,3-dihydrobenzofuran-5-sulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous THF .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methylthio group at δ ~2.5 ppm for S-CH₃, benzofuran protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at ~463.2 Da).
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What structural features of this compound may influence its biological activity?
- Methodological Answer :
- Piperidine Core : Enhances blood-brain barrier penetration and receptor binding .
- Methylthio Group : Modulates electron density and steric effects, potentially affecting target affinity .
- Dihydrobenzofuran Sulfonamide : Provides rigidity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the sulfonamide coupling step?
- Methodological Answer :
- Design of Experiments (DoE) : Use a fractional factorial design to screen variables (temperature, solvent polarity, base strength). For example, higher yields are observed in DMF at 0°C with slow reagent addition .
- In Situ Monitoring : Employ FT-IR or HPLC to track sulfonyl chloride consumption and optimize reaction time .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using enzyme inhibition (e.g., fluorescence-based assays) and cell-based viability tests (e.g., MTT assay) .
- Solubility Correction : Account for solubility differences (e.g., DMSO stock precipitation in aqueous buffers) by measuring free compound concentration via LC-MS .
Q. What computational strategies predict the compound’s target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of sulfonamide-binding proteins (e.g., carbonic anhydrase IX) to identify binding poses .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize targets (e.g., kinases, GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
